3-O-tert-Butyldimethylsilyl Calcifediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

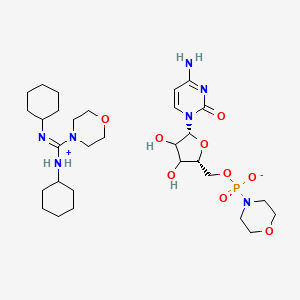

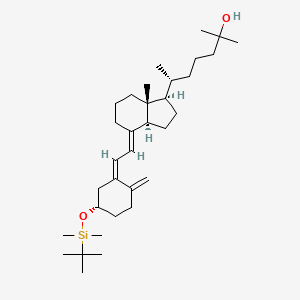

3-O-tert-Butyldimethylsilyl Calcifediol is an impurity of Vitamin D3 . Vitamin D3 is a type of vitamin D found to be effective in mediating intestinal calcium absorption and bone calcium metabolism .

Molecular Structure Analysis

The molecular formula of this compound is C33H58O2Si . Its average mass is 514.898 Da and its monoisotopic mass is 514.420593 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that tert-Butyldimethylsilyl Ethers, a related group of compounds, are known to be stable to aqueous base but can be converted back to alcohols under acidic conditions .Physical and Chemical Properties Analysis

The molecular formula of this compound is C33H58O2Si . Its average mass is 514.898 Da and its monoisotopic mass is 514.420593 Da .Scientific Research Applications

Synthesis and Structure Studies : The tert-butyldimethylsilyl group is used in synthesizing complex chemical structures. For instance, the synthesis and structural analysis of Hexakis(tert-butyldimethylsilyl)bicyclo[1.1.0]tetrasilane, a compound known for isomerization and facile ring flipping at low temperatures, involves tert-butyldimethylsilyl compounds (Ueba-Ohshima, Iwamoto, & Kira, 2008).

Protective Group in Chemical Synthesis : The tert-butyldimethylsilyl group serves as a protective group in the synthesis of various compounds, such as deoxynucleosides and other complex organic molecules. This is crucial for selective reactions in complex synthetic pathways (Ogilvie, 1973).

Applications in Analytical Chemistry : It's used in the derivatization of various compounds for analytical purposes, such as in gas chromatography. This improves the detection and quantification of various analytes, including metabolites and amino acids (Muskiet, Stratingh, Stob, & Wolthers, 1981); (Woo & Chang, 1993).

Medical Applications : Calcifediol, related to 3-O-tert-Butyldimethylsilyl Calcifediol, is used in the treatment of vitamin D deficiency. It has advantages over other forms of vitamin D in terms of rapid action and potency (Pérez-Castrillón, Usategui-Martín, & Płudowski, 2022).

Polymer Science : In polymer science, the tert-butyldimethylsilyl group is used in the anionic polymerization of certain methacrylates, facilitating the creation of water-soluble polymethacrylates (Ishizone, Han, Okuyama, & Nakahama, 2003).

Mechanism of Action

Target of Action

The primary target of 3-O-tert-Butyldimethylsilyl Calcifediol is the Vitamin D Receptor (VDR). This receptor is a nuclear hormone receptor that binds to the biologically active form of vitamin D, calcitriol . The VDR is involved in the regulation of various biological processes including calcium homeostasis, bone health, and immune response .

Mode of Action

This compound binds to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties . It can also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Biochemical Pathways

The binding of this compound to the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) . This interaction influences various biochemical pathways, including those involved in calcium and phosphate homeostasis .

Pharmacokinetics

It is known that the half-life of calcifediol, the compound from which it is derived, is approximately 11 days in healthy adults and 25 days in patients with stage 3 and 4 chronic kidney disease .

Result of Action

The action of this compound results in the regulation of gene expression, which can influence a variety of cellular processes. This includes the regulation of calcium and phosphate homeostasis, which is crucial for bone health .

Safety and Hazards

Properties

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17-/t25-,28+,29-,30+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZMHDJIUFEYKE-NXMZLKDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747260 |

Source

|

| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140710-90-3 |

Source

|

| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)